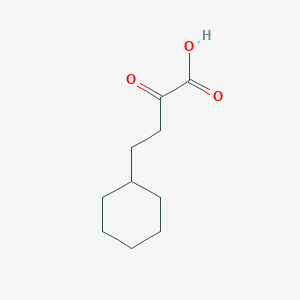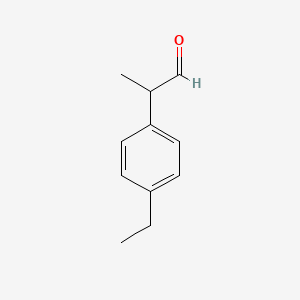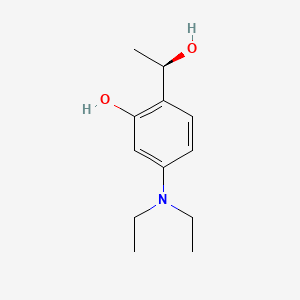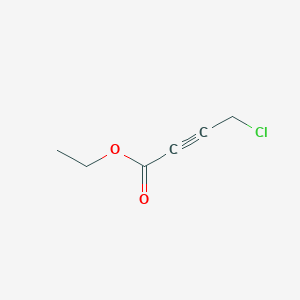
(R)-1,1,1,3,3-Pentafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,1,1,3,3-Pentafluoropropan-2-ol is a fluorinated alcohol compound with the molecular formula C3H3F5O. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon backbone, with a hydroxyl group (-OH) attached to the second carbon. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,1,1,3,3-Pentafluoropropane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the reduction of 1,1,1,3,3-Pentafluoropropan-2-one using a reducing agent such as sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production of ®-1,1,1,3,3-Pentafluoropropan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the purity and enantiomeric excess of the final product, often requiring advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1,3,3-Pentafluoropropan-2-one.
Reduction: The compound can be reduced to form 1,1,1,3,3-Pentafluoropropane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,1,1,3,3-Pentafluoropropan-2-one
Reduction: 1,1,1,3,3-Pentafluoropropane
Substitution: Various halogenated derivatives depending on the substituting reagent used.
Scientific Research Applications
®-1,1,1,3,3-Pentafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a solvent in certain reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of ®-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentafluoropropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,1,3,3-Pentafluoropropan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1,1,1,2,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom, which can further influence its chemical properties and reactivity.
Uniqueness
®-1,1,1,3,3-Pentafluoropropan-2-ol is unique due to its specific enantiomeric form and the presence of five fluorine atoms, which impart distinct chemical and physical properties. Its combination of a hydroxyl group and multiple fluorine atoms makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C3H3F5O |
|---|---|
Molecular Weight |
150.05 g/mol |
IUPAC Name |
(2R)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m1/s1 |
InChI Key |
VXUKYFZHHFQCTQ-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H](C(F)F)(C(F)(F)F)O |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









